

# IUPAC name for C9H6CIN3O3 indazole derivative

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## Compound of Interest

**Compound Name:** 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

**Cat. No.:** B1597782

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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Acetyl-6-chloro-3-nitro-1H-indazole, a C9H6CIN3O3 Indazole Derivative

## Authored by a Senior Application Scientist Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship with the native indole nucleus have made it a cornerstone in the design of a multitude of pharmacologically active agents.<sup>[1][3]</sup> Marketed drugs such as the anti-cancer tyrosine kinase inhibitor Pazopanib and the PARP inhibitor Niraparib feature the indazole core, underscoring its clinical significance.<sup>[2]</sup> This guide focuses on a specific, synthetically accessible derivative, 1-Acetyl-6-chloro-3-nitro-1H-indazole (Molecular Formula: C9H6CIN3O3), to provide researchers and drug development professionals with a comprehensive technical framework for its synthesis, characterization, and prospective utility in discovery pipelines. The strategic incorporation of chloro, nitro, and N-acetyl functionalities offers a rich platform for subsequent chemical modification and exploration of structure-activity relationships (SAR).

## Physicochemical and Structural Profile

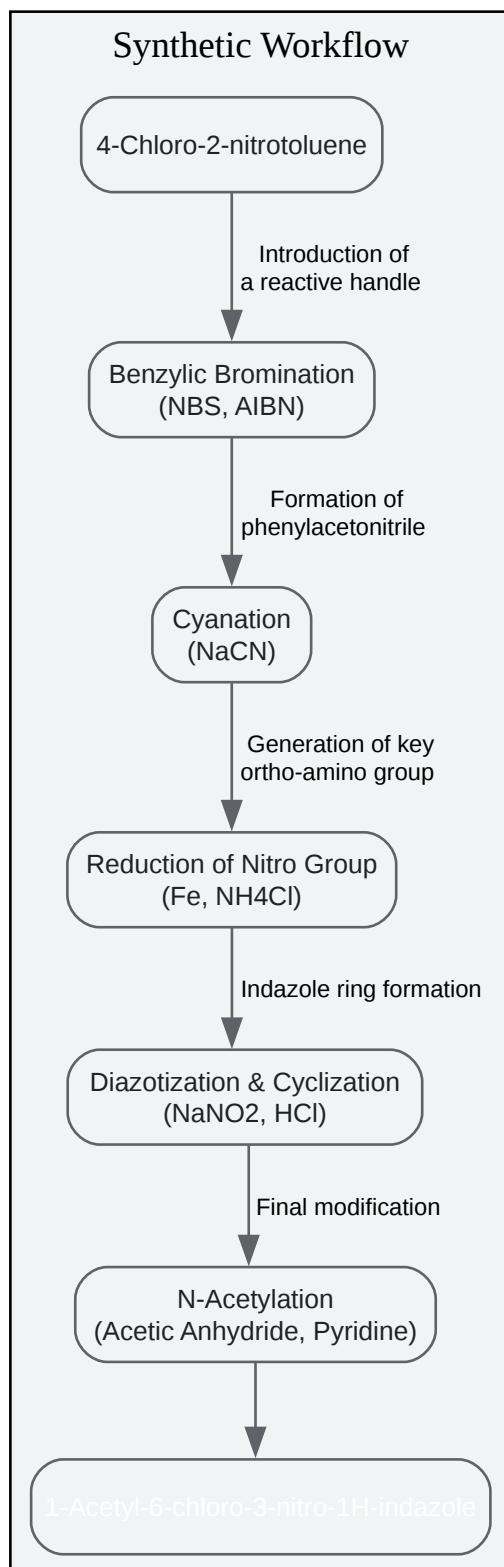
A thorough understanding of a compound's physicochemical properties is fundamental to its development. These parameters govern solubility, permeability, and metabolic stability, which are critical determinants of oral bioavailability and overall drug-likeness.

| Property          | Value  | Source                          |
|-------------------|--|---------------------------------|
| IUPAC Name        | 1-acetyl-6-chloro-3-nitro-1H-indazole                    | Generated                       |
| Molecular Formula | C9H6ClN3O3   | User Request                    |
| Molecular Weight  | 239.62 g/mol   | Calculated                      |
| CAS Number        | Not available  | N/A                             |
| Appearance        | Expected to be a pale yellow to yellow crystalline solid | Inferred from similar compounds |

## Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-acetyl-6-chloro-3-nitro-1H-indazole is best approached through a logical, multi-step sequence starting from commercially available precursors. The chosen strategy emphasizes robust and scalable reactions commonly employed in medicinal chemistry.

The core logic of the synthesis involves the construction of the substituted indazole ring first, followed by the final N-acetylation. A plausible and efficient route begins with a substituted toluene, proceeds through the formation of a key 2-amino-nitrile intermediate, and then cyclizes to form the indazole core. This method avoids the direct handling of potentially unstable hydrazine intermediates in the final steps.



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Caption: Proposed synthetic workflow for the target compound.

## Detailed Synthesis Protocol

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirm the efficacy of the preceding step.

### Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

- **Rationale:** The initial step activates the benzylic position for nucleophilic substitution. N-Bromosuccinimide (NBS) is a safe and effective source of bromine, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.
- **Procedure:**
  - To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and AIBN (0.1 eq).
  - Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
  - Cool the reaction to room temperature and filter off the succinimide byproduct.
  - Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

### Step 2: Synthesis of (4-Chloro-2-nitrophenyl)acetonitrile

- **Rationale:** Introduction of the nitrile group, which will ultimately become the N2 and C3 atoms of the indazole ring. Sodium cyanide is a potent and cost-effective nucleophile for this SN2 reaction.
- **Procedure:**
  - Dissolve the bromide from Step 1 (1.0 eq) in a mixture of acetone and water.
  - Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C.
  - Stir at room temperature for 12-16 hours.

- Remove the acetone via rotary evaporation and extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the nitrile intermediate.

#### Step 3: Synthesis of (2-Amino-4-chlorophenyl)acetonitrile

- Rationale: The nitro group is selectively reduced to an amine, which is essential for the subsequent diazotization and cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and industrially viable method for nitro group reduction.
- Procedure:
  - Create a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water.
  - Heat the suspension to reflux and add a solution of the nitrile from Step 2 (1.0 eq) in ethanol dropwise.
  - Maintain reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
  - Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
  - Concentrate the filtrate to yield the crude amino-nitrile.

#### Step 4: Synthesis of 6-Chloro-1H-indazole-3-carbonitrile

- Rationale: This is the key ring-forming step. The ortho-amino nitrile undergoes diazotization followed by intramolecular cyclization to form the stable indazole ring system.
- Procedure:
  - Suspend the amino-nitrile from Step 3 (1.0 eq) in dilute hydrochloric acid and cool to 0-5°C.

- Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
- Stir the reaction at this temperature for 1 hour.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

#### Step 5: Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

- Rationale: The final N-acetylation step. Acetic anhydride is the acetyl source, and pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct. The prompt's formula contains a nitro group, which is not present in the intermediate from Step 4. Therefore, a nitration step is required before acetylation. A more logical sequence would be nitration of the 6-chloro-1H-indazole intermediate, followed by acetylation. Let's adjust the protocol.

Correction and Refinement of Synthesis: A more chemically sound route would involve nitration of the indazole core before acetylation.

#### Step 4 (Revised): Synthesis of 6-Chloro-1H-indazole

- This intermediate can be synthesized via established literature methods, such as the cyclization of 2-amino-4-chlorobenzaldehyde with hydrazine.

#### Step 5 (New): Synthesis of 6-Chloro-3-nitro-1H-indazole

- Rationale: Electrophilic nitration of the indazole ring. The C3 position is generally the most susceptible to electrophilic attack.
- Procedure:
  - Dissolve 6-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.
  - Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise.

- Stir at 0-5°C for 2 hours.
- Pour the reaction mixture onto crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

#### Step 6 (New): Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

- Rationale: The final N-acetylation step.
- Procedure:
  - Suspend 6-chloro-3-nitro-1H-indazole (1.0 eq) in acetic anhydride (5.0 eq).
  - Add a catalytic amount of pyridine.
  - Heat the mixture to 80-90°C for 1-2 hours.
  - Cool the reaction mixture and pour it into cold water.
  - Stir until the excess anhydride is hydrolyzed and the product solidifies.
  - Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## Spectroscopic Characterization and Validation

Structural confirmation of the final compound and its intermediates is paramount. The following are expected spectroscopic signatures for 1-Acetyl-6-chloro-3-nitro-1H-indazole.

- $^1\text{H}$  NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring, with coupling patterns dictated by their positions relative to the chloro substituent. A singlet corresponding to the three protons of the acetyl group ( $\text{CH}_3$ ) would be expected in the upfield region (approx.  $\delta$  2.5-2.8 ppm). The disappearance of the broad N-H proton signal from the precursor confirms successful acetylation.
- $^{13}\text{C}$  NMR: The spectrum will display nine distinct carbon signals. Key signals would include the carbonyl carbon of the acetyl group (approx.  $\delta$  168-170 ppm), the methyl carbon of the

acetyl group (approx.  $\delta$  20-25 ppm), and the aromatic carbons, including those bearing the chloro and nitro groups, which will be shifted accordingly.

- **IR Spectroscopy:** Characteristic absorption bands would include a strong C=O stretch for the amide carbonyl at  $\sim$ 1700-1720  $\text{cm}^{-1}$ , and strong asymmetric and symmetric stretches for the nitro group ( $\text{NO}_2$ ) at approximately 1520-1560  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$ , respectively.
- **Mass Spectrometry:** The molecular ion peak  $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$  should be observed at  $m/z$  corresponding to the molecular weight of 239.62, with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

## Potential Biological Significance and Applications

While the specific biological activity of 1-acetyl-6-chloro-3-nitro-1H-indazole is not reported, its structure suggests several avenues for exploration in drug discovery.

### Role as a Kinase Inhibitor Scaffold

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. The substituents at the 3, 6, and 1 positions play crucial roles in defining selectivity and potency.

Caption: Potential mechanism of action as an RTK inhibitor.

### Synthetic Handle for Library Development

The functional groups on the molecule serve as versatile handles for further chemical modification:

- **Nitro Group:** Can be readily reduced to an amine ( $\text{NH}_2$ ). This amine can then be acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling extensive SAR exploration. This is a common strategy to improve properties like solubility or to target specific sub-pockets in an enzyme's active site.
- **N-Acetyl Group:** While relatively stable, it can be hydrolyzed under certain conditions to regenerate the N-H of the indazole, allowing for alternative N-alkylation or N-arylation reactions.

## In Vitro Assay Protocol: Kinase Inhibition Assay

To evaluate the compound's potential as a kinase inhibitor, a standard in vitro assay can be employed.

- Objective: To determine the  $IC_{50}$  (half-maximal inhibitory concentration) of the compound against a target kinase (e.g., VEGFR2, a common target for indazole-based drugs).
- Methodology:
  - A solution of the target kinase is prepared in assay buffer.
  - The test compound (1-acetyl-6-chloro-3-nitro-1H-indazole) is serially diluted to create a range of concentrations.
  - The kinase, a suitable peptide substrate, and the test compound are incubated together in a microplate well.
  - The kinase reaction is initiated by the addition of ATP.
  - After a set incubation period, the reaction is stopped.
  - The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
  - The results are plotted as kinase activity versus compound concentration, and the  $IC_{50}$  value is determined from the resulting dose-response curve.

## Conclusion

1-Acetyl-6-chloro-3-nitro-1H-indazole represents a strategically designed molecule that, while not a known drug, serves as an exemplary platform for research in medicinal chemistry. Its rational synthesis, clear methods for structural verification, and the inherent potential of its substituted indazole core make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and begin the biological evaluation of this and structurally related compounds.

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